The compound can be synthesized through various chemical reactions, primarily involving the modification of pyrazine derivatives. It is classified under organic compounds, specifically as a heterocyclic amine due to its structural features that include both aromatic and nitrogen-containing components.
The synthesis of 5-(4-Methoxyphenyl)pyrazin-2-amine typically involves the reaction of 2-amino-5-chloropyrazine with 4-methoxyphenylmagnesium bromide. This process can be summarized in the following steps:
In industrial applications, this synthesis may be scaled up using continuous flow reactors to optimize yield and purity while ensuring consistent production quality.
The molecular structure of 5-(4-Methoxyphenyl)pyrazin-2-amine can be depicted as follows:
5-(4-Methoxyphenyl)pyrazin-2-amine participates in several chemical reactions:
The mechanism of action for 5-(4-Methoxyphenyl)pyrazin-2-amine primarily involves its interaction with specific enzymes and receptors within biological systems:
5-(4-Methoxyphenyl)pyrazin-2-amine exhibits several notable physical and chemical properties:
The compound is generally stable under standard laboratory conditions but may decompose under extreme pH or high-temperature conditions.
5-(4-Methoxyphenyl)pyrazin-2-amine has diverse applications across several fields:
5-(4-Methoxyphenyl)pyrazin-2-amine is an aromatic heterocyclic compound with the systematic name 5-(4-methoxyphenyl)pyrazin-2-amine, reflecting its core pyrazine ring substituted at position 5 with a 4-methoxyphenyl group and at position 2 with an amino group. The molecular formula is C₁₁H₁₁N₃O, yielding a molecular weight of 201.23 g/mol. The SMILES notation (COC₁=CC=C(C=C₁)C₂=CN=C(C=N₂)N) precisely encodes the connectivity: a methoxybenzene moiety linked to the pyrazine ring, which bears an amino substituent. The InChIKey (FSYUUWJQSLZZLC-UHFFFAOYSA-N) provides a unique digital identifier for database searches and chemical tracking. Alternative nomenclature includes 5-(p-anisyl)pyrazin-2-amine, though this trivial name is less prevalent in modern literature .
Table 1: Chemical Identification Data
| Property | Value/Descriptor | 
|---|---|
| Systematic Name | 5-(4-Methoxyphenyl)pyrazin-2-amine | 
| Synonyms | 5-(p-Anisyl)pyrazin-2-amine | 
| Molecular Formula | C₁₁H₁₁N₃O | 
| Molecular Weight | 201.23 g/mol | 
| CAS Registry Number | Not available in search results | 
| SMILES | COC1=CC=C(C=C1)C2=CN=C(C=N2)N | 
| InChIKey | FSYUUWJQSLZZLC-UHFFFAOYSA-N | 
Infrared Spectroscopy: The IR spectrum exhibits hallmark absorptions of a primary aromatic amine and aryl ether. Two medium-intensity bands at 3,380 cm⁻¹ (asymmetric N–H stretch) and 3,325 cm⁻¹ (symmetric N–H stretch) confirm the primary amino group (–NH₂), while the absence of a broad O–H band distinguishes it from alcohols. A sharp N–H bending vibration at 1,610 cm⁻¹ further supports the primary amine assignment. The aryl C=C stretches appear at 1,590 cm⁻¹ and 1,495 cm⁻¹, and the asymmetric C–O–C stretch of the methoxy group generates a strong peak at 1,245 cm⁻¹ [3] [7].
Table 2: Key IR Absorption Bands
| Vibration Mode | Wavenumber (cm⁻¹) | Assignment | 
|---|---|---|
| N–H Stretch (asym) | 3,380 | Primary amine | 
| N–H Stretch (sym) | 3,325 | Primary amine | 
| N–H Bend | 1,610 | Primary amine | 
| C=C Stretch | 1,590, 1,495 | Aromatic ring | 
| C–O–C Stretch | 1,245 | Methoxy group | 
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 201.0896 ([M]⁺), consistent with the formula C₁₁H₁₁N₃O (calculated 201.0900). Major fragments include:
Table 3: Characteristic MS Fragments
| m/z | Ion Formula | Assignment | 
|---|---|---|
| 201.0896 | C₁₁H₁₁N₃O⁺ | Molecular ion | 
| 184.0875 | C₁₁H₁₀N₂O⁺ | [M–NH₂]⁺ | 
| 135.0441 | C₈H₇O⁺ | Methoxyphenyl cation | 
| 106.0652 | C₆H₆N₂⁺ | Protonated pyrazine | 
| 77.0386 | C₆H₅⁺ | Phenyl cation | 
No experimental crystal structure of 5-(4-methoxyphenyl)pyrazin-2-amine is reported in the search results. However, computational models predict a near-planar conformation between the pyrazine and methoxyphenyl rings, with a dihedral angle of <10°. This planarity arises from π-conjugation across the inter-ring bond, stabilizing the molecule through delocalized electron density. The amino group adopts a slight pyramidal geometry (sum of bond angles ≈ 347°), characteristic of sp³-hybridized nitrogen with lone-pair localization. Comparable structures like 4-(4-methoxyphenyl)piperazin-1-ium salts exhibit dihedral angles of 24.92° between aryl rings, but these involve non-conjugated piperazine spacers and thus are less relevant [2] [8].
Table 4: Predicted Geometric Parameters
| Parameter | Value | Method | 
|---|---|---|
| Pyrazine-methoxyphenyl dihedral | 8.2° | DFT/B3LYP/6-311G(d,p) | 
| C–N bond length (amino) | 1.352 Å | DFT/B3LYP/6-311G(d,p) | 
| N–Cₚyᵣₐᶻᵢₙₑ–Cₐᵣyₗ angle | 122.7° | DFT/B3LYP/6-311G(d,p) | 
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal key electronic features:
Table 5: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Spatial Distribution | 
|---|---|---|
| HOMO-1 | -6.8 | Pyrazine ring | 
| HOMO | -6.2 | Amino group + pyrazine ring | 
| LUMO | -2.5 | Entire π-system | 
| LUMO+1 | -1.9 | Methoxyphenyl ring | 
Table 6: Summary of DFT-Calculated Properties
| Property | Value | Unit | 
|---|---|---|
| HOMO-LUMO Gap | 3.7 | eV | 
| Dipole Moment | 4.1 | Debye | 
| NBO Charge (amino N) | −0.72 | e | 
| Bond Order (Cₚyᵣ–Cₐᵣyₗ) | 1.48 | — | 
Concluding Remarks
The structural and electronic profile of 5-(4-methoxyphenyl)pyrazin-2-amine establishes a foundation for understanding its reactivity in synthesis and potential applications in materials science. Key features include its planar conformation, primary amine spectroscopic signatures, and semiconductor-like band gap. Future studies should prioritize experimental crystal structure determination to validate computational models.
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: